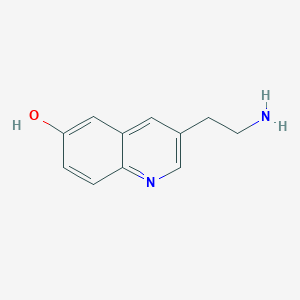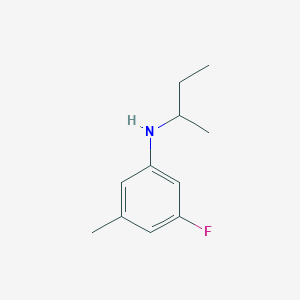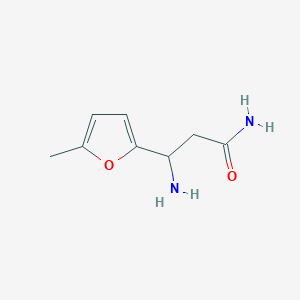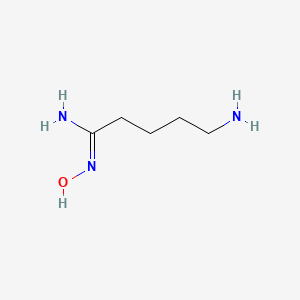![molecular formula C10H12O2 B13308565 1-[(Furan-2-yl)methyl]cyclobutane-1-carbaldehyde](/img/structure/B13308565.png)
1-[(Furan-2-yl)methyl]cyclobutane-1-carbaldehyde
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
1-[(Furan-2-yl)methyl]cyclobutane-1-carbaldehyde is an organic compound that features a cyclobutane ring substituted with a furan-2-ylmethyl group and an aldehyde functional group. This compound is of interest due to its unique structure, which combines the reactivity of the aldehyde group with the stability of the cyclobutane ring and the aromaticity of the furan ring.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: The synthesis of 1-[(Furan-2-yl)methyl]cyclobutane-1-carbaldehyde typically involves the following steps:
Formation of the Cyclobutane Ring: This can be achieved through cycloaddition reactions or other ring-closing methods.
Introduction of the Furan-2-ylmethyl Group: This step often involves the use of furan derivatives and appropriate coupling reactions.
Aldehyde Functionalization:
Industrial Production Methods: Industrial production methods for this compound would likely involve scalable versions of the above synthetic routes, with optimizations for yield, purity, and cost-effectiveness. This could include the use of continuous flow reactors and other advanced manufacturing techniques.
Analyse Chemischer Reaktionen
Types of Reactions: 1-[(Furan-2-yl)methyl]cyclobutane-1-carbaldehyde undergoes various chemical reactions, including:
Oxidation: The aldehyde group can be oxidized to a carboxylic acid.
Reduction: The aldehyde can be reduced to a primary alcohol.
Substitution: The furan ring can undergo electrophilic substitution reactions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are often used.
Substitution: Electrophilic substitution on the furan ring can be facilitated by reagents like bromine (Br2) or nitric acid (HNO3).
Major Products:
Oxidation: 1-[(Furan-2-yl)methyl]cyclobutane-1-carboxylic acid.
Reduction: 1-[(Furan-2-yl)methyl]cyclobutanemethanol.
Substitution: Various substituted furan derivatives depending on the electrophile used.
Wissenschaftliche Forschungsanwendungen
1-[(Furan-2-yl)methyl]cyclobutane-1-carbaldehyde has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.
Biology: The compound can be used in studies involving the reactivity of aldehydes and the stability of cyclobutane rings.
Industry: Used in the production of fine chemicals and as a building block for various industrial processes.
Wirkmechanismus
The mechanism by which 1-[(Furan-2-yl)methyl]cyclobutane-1-carbaldehyde exerts its effects depends on the specific reactions it undergoes. The aldehyde group is highly reactive and can participate in nucleophilic addition reactions, while the furan ring can undergo electrophilic substitution. The cyclobutane ring provides structural stability and can influence the overall reactivity of the molecule.
Vergleich Mit ähnlichen Verbindungen
Cyclobutane-1-carbaldehyde: Lacks the furan-2-ylmethyl group, making it less reactive in certain contexts.
Furan-2-carbaldehyde: Lacks the cyclobutane ring, which affects its stability and reactivity.
1-[(Furan-2-yl)methyl]cyclopentane-1-carbaldehyde: Similar structure but with a cyclopentane ring, which can influence its chemical properties.
Uniqueness: 1-[(Furan-2-yl)methyl]cyclobutane-1-carbaldehyde is unique due to the combination of the cyclobutane ring, furan ring, and aldehyde group. This combination provides a balance of stability and reactivity, making it a valuable compound in various chemical and industrial applications.
Eigenschaften
Molekularformel |
C10H12O2 |
|---|---|
Molekulargewicht |
164.20 g/mol |
IUPAC-Name |
1-(furan-2-ylmethyl)cyclobutane-1-carbaldehyde |
InChI |
InChI=1S/C10H12O2/c11-8-10(4-2-5-10)7-9-3-1-6-12-9/h1,3,6,8H,2,4-5,7H2 |
InChI-Schlüssel |
RAEFXKDNFPWTND-UHFFFAOYSA-N |
Kanonische SMILES |
C1CC(C1)(CC2=CC=CO2)C=O |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.




![1-[1-(2-Aminoethyl)piperidin-4-yl]ethan-1-ol](/img/structure/B13308507.png)
![4-[(4-Methyl-1,3-thiazol-2-yl)sulfanyl]cyclohexan-1-amine hydrochloride](/img/structure/B13308520.png)
![3-Chloro-2-{[(2-methylbutan-2-yl)amino]methyl}phenol](/img/structure/B13308526.png)
amine](/img/structure/B13308527.png)





![1-[(3,5-Dimethylpiperidin-1-YL)sulfonyl]pyrrolidine-3-carboxylic acid](/img/structure/B13308550.png)
![7-Methyl-4H,5H,6H,7H-pyrazolo[1,5-a]pyrimidine-2-carboxamide](/img/structure/B13308554.png)

